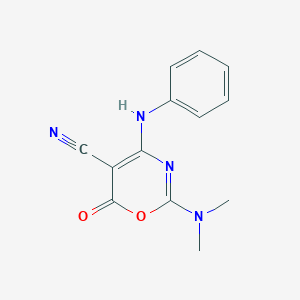

4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile

Description

Properties

IUPAC Name |

4-anilino-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-17(2)13-16-11(10(8-14)12(18)19-13)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGOJEDKHJPXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=O)O1)C#N)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an intermediate compound, such as 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine. This intermediate can be synthesized through the reaction of aniline with a suitable oxazine precursor under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that compounds similar to 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile exhibit inhibitory activity against beta-secretase enzymes (BACE1 and BACE2). These enzymes are crucial in the production of beta-amyloid plaques associated with Alzheimer's disease. Inhibiting these enzymes can potentially reduce plaque formation and slow disease progression .

Metabolic Disorders

The compound has been investigated for its effects on metabolic disorders, particularly type 2 diabetes. By inhibiting BACE2, it may help regulate insulin levels and improve glucose metabolism, thus offering a therapeutic avenue for managing diabetes .

Cancer Treatment

Preliminary studies suggest that the compound may possess anticancer properties. Its mechanism could involve apoptosis induction in cancer cells and inhibition of tumor growth. Research on related oxazine derivatives has shown promising results against various cancer cell lines, indicating potential applications for this compound in oncology .

Case Study 1: Alzheimer's Disease Research

A study published in a peer-reviewed journal highlighted the efficacy of compounds structurally related to this compound in reducing beta-amyloid levels in animal models. The findings suggest significant cognitive improvements in treated subjects compared to control groups .

Case Study 2: Diabetes Management

In a controlled experiment using genetically modified Drosophila melanogaster as a model for type 2 diabetes, compounds similar to this oxazine demonstrated a marked reduction in glucose levels and improved metabolic profiles among treated subjects .

Mechanism of Action

The mechanism of action of 4-anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

| Compound Name (CAS) | Molecular Formula | Molecular Weight | Substituents (Position 4) | Core Functional Groups |

|---|---|---|---|---|

| 4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (303997-26-4) | C₁₃H₁₀F₂N₄O₂ | 292.24 | 2,4-Difluoroanilino | Dimethylamino, nitrile, oxazine carbonyl |

| 2-(Dimethylamino)-4-[4-(2,6-dimethylphenyl)piperazino]-6-oxo-6H-1,3-oxazine-5-carbonitrile (303997-32-2) | C₁₉H₂₃N₅O₂ | 353.43 | 4-(2,6-Dimethylphenyl)piperazino | Dimethylamino, nitrile, oxazine carbonyl |

| 2-(Dimethylamino)-6-oxo-4-piperidino-6H-1,3-oxazine-5-carbonitrile (303997-25-3) | C₁₂H₁₆N₄O₂ | 248.28 | Piperidino | Dimethylamino, nitrile, oxazine carbonyl |

Key Observations:

This contrasts with the piperazino and piperidino groups in analogs, which are bulkier and may enhance solubility or steric hindrance . The 2,6-dimethylphenyl substituent in CAS 303997-32-2 adds aromatic bulk, possibly influencing binding interactions in biological systems .

Molecular Weight and Solubility: The piperazino-substituted analog (CAS 303997-32-2) has the highest molecular weight (353.43 g/mol), suggesting lower solubility in polar solvents compared to the target compound (292.24 g/mol) .

Biological Activity

4-Anilino-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile (CAS Number: 132164-90-0) is a synthetic organic compound with a complex structure that includes an oxazine ring and multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| CAS Number | 132164-90-0 |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer proliferation and apoptosis. The compound has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is facilitated through the generation of reactive oxygen species (ROS) that damage cellular components and trigger programmed cell death pathways.

Antitumor Activity

Research has demonstrated the antitumor potential of this compound through various in vitro studies. Notably, it has been tested against several human lung cancer cell lines, including A549, HCC827, and NCI-H358. The results indicate significant cytotoxic effects:

| Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|

| A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |

These results suggest that while the compound exhibits potent activity in two-dimensional cultures, its effectiveness may be reduced in three-dimensional models which better mimic in vivo environments .

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that derivatives of this compound show promising effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Study on Antitumor Efficacy : A recent study demonstrated that compounds similar to this compound exhibited significant antitumor activity against A549 lung cancer cells with an IC50 value of approximately in a two-dimensional assay format .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on normal lung fibroblast cells (MRC-5), revealing moderate toxicity alongside effective antitumor activity against cancerous cells. This highlights the need for further optimization to enhance selectivity towards tumor cells while minimizing effects on healthy tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.